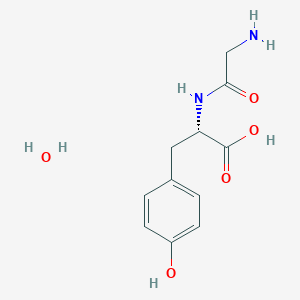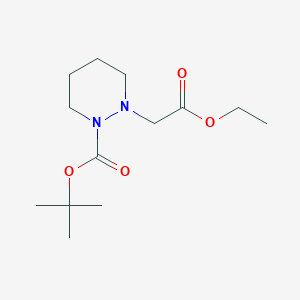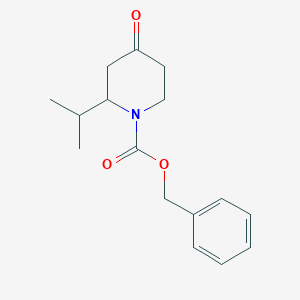
6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H16N4O2S . It has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines. This indicates its potential as a precursor in developing anticancer agents.
Synthesis Analysis
The compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of “6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” consists of a pyridine ring attached to a piperazine ring via a single bond. The piperazine ring carries a methylsulfonyl group .
Chemical Reactions Analysis
The compound has been involved in the synthesis of various derivatives, which have shown significant biological activity . The exact chemical reactions involving “6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” are not specified in the retrieved papers.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.26 g/mol . Other physical and chemical properties are not specified in the retrieved papers.
Scientific Research Applications
Overview of Chemical Applications in Heterocyclic Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, forming a backbone for the creation of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are crucial in natural products and therapeutically relevant molecules, indicating a potential application area for 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine in medicinal chemistry through its structural resemblance and functional utility in synthesizing complex heterocyclic frameworks (Philip et al., 2020).
Medicinal Chemistry and Therapeutic Applications
The presence of piperazine rings in pharmaceuticals underscores their significance in drug design, showcasing diverse therapeutic uses from antipsychotics to antivirals. The flexibility of piperazine derivatives, including compounds like 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine, suggests their utility in developing new therapeutic agents. Modifying the piperazine nucleus alters medicinal potential, pointing towards this compound's adaptability in rational drug design for various diseases (Rathi et al., 2016).
Central Nervous System (CNS) Drug Development
Compounds with piperazine structures are investigated for their potential CNS activity, indicating that 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine could serve as a lead molecule in synthesizing new CNS-active drugs. The diversity of functional groups capable of inducing CNS effects highlights the importance of structural exploration within this chemical space for novel therapeutics (Saganuwan, 2017).
Anti-Mycobacterial Research
Piperazine derivatives are noted for their significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This insight into the anti-mycobacterial potential of piperazine-based molecules underscores the relevance of exploring compounds like 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine in tuberculosis research and treatment development (Girase et al., 2020).
properties
IUPAC Name |
6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLRGFRRDFLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine | |
CAS RN |
1017171-54-8 |
Source


|
| Record name | 6-(4-methanesulfonylpiperazin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)






![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)




![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)